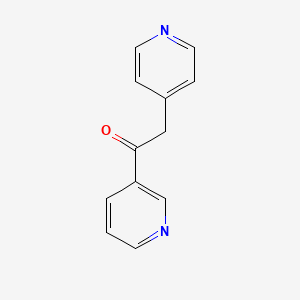

1-Pyridin-3-yl-2-pyridin-4-ylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-Pyridin-3-yl-2-pyridin-4-ylethanone involves novel synthetic routes and can be complex due to the presence of multiple reactive sites. For instance, a synthetic route was developed for a compound with a similar pyridinyl structure, leading to the identification of a dynamic process due to nitrogen inversion at the central amine nitrogen, as observed by NMR spectroscopy . Additionally, the synthesis of 2,3-diarylpyridines was achieved through an iridium-catalyzed annulation between 1,2-diarylethanone and 3-aminopropanol, which involved sequential imine formation, alcohol oxidation, and intramolecular cyclization by Knoevenagel reaction .

Molecular Structure Analysis

The molecular structure of compounds with pyridinyl moieties can be quite intricate. For example, the crystal and molecular structure of a compound with a 6-chloropyridin-3-yl group was determined using X-ray diffraction (XRD), revealing that it crystallizes in the monoclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonding . This suggests that compounds like 1-Pyridin-3-yl-2-pyridin-4-ylethanone may also form distinct crystal structures and engage in hydrogen bonding, which could influence their physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of pyridinyl-containing compounds can vary significantly depending on the substituents and the reaction conditions. For instance, the synthesis of a pyrazolo[4,3-c]cinnolin-1-yl compound with a pyridin-4-yl moiety was achieved through condensation in absolute ethanol . This indicates that 1-Pyridin-3-yl-2-pyridin-4-ylethanone could potentially undergo similar condensation reactions, depending on its substituents and the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinyl compounds are influenced by their molecular structure and the nature of their substituents. For example, the conformational properties of a diastereomeric pair of a pyridinyl compound were determined by analysis of NOE connectivities and MO calculations . Furthermore, the photocatalytic activities of complexes derived from pyridinyl ligands were investigated, showing that these complexes can be active in water reduction when in the presence of a sacrificial electron donor and a photosensitizer . This suggests that 1-Pyridin-3-yl-2-pyridin-4-ylethanone may also exhibit unique physical properties and reactivity, potentially making it useful in catalytic applications.

Applications De Recherche Scientifique

Chemical Transformations and Synthesis

Research on compounds related to 1-Pyridin-3-yl-2-pyridin-4-ylethanone has shown applications in chemical transformations and synthesis. For example, the conversion of pyridyl propargylic alcohols to enones and propynones under mild conditions highlights the potential of these compounds in organic synthesis, including the formation of (E)-enones from pyridin-2-yl and quinolin-4-yl alcohols (Erenler & Biellmann, 2005). Similarly, the unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt conditions have been explored, leading to compounds with moderate antifungal activity, indicating potential applications in antimicrobial and antioxidant areas (Rusnac et al., 2020).

Coordination Chemistry

In coordination chemistry, pyridine-based ligands have been utilized to synthesize various metal complexes, revealing the influence of spacer length in chelating ligands on the nuclearity of nickel and mixed sodium-nickel complexes. This suggests applications in the development of materials with specific magnetic or catalytic properties (Kayser et al., 2010).

Photocatalysis

The synthesis and characterization of penta-pyridyl type ligands and their coordination to various 3d element cations for photocatalytic water reduction highlight the role of these compounds in renewable energy research. The photocatalytic activities of these complexes, especially in water reduction to hydrogen, demonstrate their potential in photocatalysis and sustainable energy solutions (Bachmann et al., 2013).

Molecular and Crystal Structures

Studies on the molecular and crystal structures of related compounds, such as the asymmetric unit containing pyridine-3-carboxylate molecules, have provided insights into the intramolecular interactions and electron density redistribution within these molecules. This has implications for understanding the structural basis of their reactivity and interactions in various chemical contexts (Shishkina et al., 2009).

Spectroscopic Properties and Theoretical Studies

Investigations into the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have revealed insights into their electronic absorption, excitation, and fluorescence properties in different solvents. Theoretical studies complement these experimental findings, offering a deeper understanding of their electronic structures and potential applications in materials science, particularly in the development of fluorescent materials and sensors (Al-Ansari, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

1-pyridin-3-yl-2-pyridin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(11-2-1-5-14-9-11)8-10-3-6-13-7-4-10/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAILBVRGYIGBOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyridin-3-yl-2-pyridin-4-ylethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2508070.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid](/img/structure/B2508071.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2508072.png)

![Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2508076.png)

![(2Z)-N-(2-fluorophenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2508077.png)

![N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/no-structure.png)

![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2508088.png)